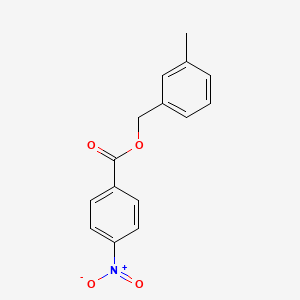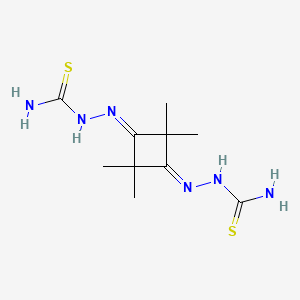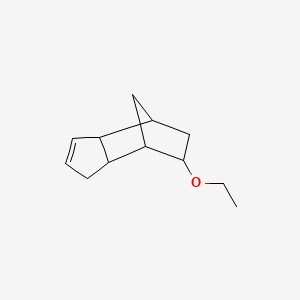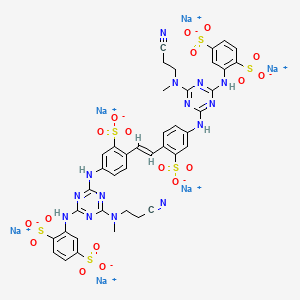
(3-Methylphenyl)methyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobenzoic acid 3-methylbenzyl ester is an organic compound that belongs to the class of nitrobenzoic acid esters. This compound is characterized by the presence of a nitro group (-NO2) attached to the benzene ring, which is further esterified with 3-methylbenzyl alcohol. The compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
The synthesis of 4-nitrobenzoic acid 3-methylbenzyl ester typically involves the esterification of 4-nitrobenzoic acid with 3-methylbenzyl alcohol. One common method is the Fischer esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of solid acid catalysts or microwave-assisted synthesis can enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
4-Nitrobenzoic acid 3-methylbenzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 3-methylbenzyl alcohol. Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups, such as amides or thioesters, using appropriate nucleophiles.
Wissenschaftliche Forschungsanwendungen
4-Nitrobenzoic acid 3-methylbenzyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functional materials, such as polymers and resins, due to its ability to undergo polymerization and cross-linking reactions.
Biological Studies: It is employed in biochemical assays and studies involving enzyme inhibition and protein-ligand interactions.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-nitrobenzoic acid 3-methylbenzyl ester depends on the specific application and the target molecule. In general, the nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-Nitrobenzoic acid 3-methylbenzyl ester can be compared with other nitrobenzoic acid esters, such as:
4-Nitrobenzoic Acid Ethyl Ester: Similar in structure but with an ethyl group instead of a 3-methylbenzyl group. It has different physical properties and reactivity.
4-Nitrobenzoic Acid Methyl Ester: Contains a methyl group instead of a 3-methylbenzyl group. It is more volatile and has different solubility characteristics.
4-Nitrobenzoic Acid Benzyl Ester: Has a benzyl group instead of a 3-methylbenzyl group. It exhibits different steric and electronic effects, influencing its reactivity and applications.
The uniqueness of 4-nitrobenzoic acid 3-methylbenzyl ester lies in its specific structural features, which impart distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
53218-08-9 |
|---|---|
Molekularformel |
C15H13NO4 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
(3-methylphenyl)methyl 4-nitrobenzoate |
InChI |
InChI=1S/C15H13NO4/c1-11-3-2-4-12(9-11)10-20-15(17)13-5-7-14(8-6-13)16(18)19/h2-9H,10H2,1H3 |
InChI-Schlüssel |
NKSJKDPWIBQVNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13799175.png)


![alpha-L-fucosyl-(1->4)-[beta-D-galactosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-[alpha-L-fucosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose](/img/structure/B13799194.png)


![1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one](/img/structure/B13799217.png)

![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
